![molecular formula C13H16N2 B14751062 1'H-Spiro[cyclohexane-1,2'-quinazoline] CAS No. 179-18-0](/img/structure/B14751062.png)
1'H-Spiro[cyclohexane-1,2'-quinazoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’H-Spiro[cyclohexane-1,2’-quinazoline] is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to a quinazoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance the biological activity and specificity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’H-Spiro[cyclohexane-1,2’-quinazoline] can be synthesized through various methods. One common approach involves the Mannich reaction, where 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one is aminomethylated using primary amines and formaldehyde in the presence of an alcohol solvent . The reaction conditions typically involve refluxing the mixture to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for 1’H-Spiro[cyclohexane-1,2’-quinazoline] are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’H-Spiro[cyclohexane-1,2’-quinazoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The spirocyclic structure allows for nucleophilic and electrophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted spiroquinazoline derivatives.
Scientific Research Applications
1’H-Spiro[cyclohexane-1,2’-quinazoline] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’H-Spiro[cyclohexane-1,2’-quinazoline] involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism . This inhibition can lead to increased insulin secretion and improved glycemic control in diabetic patients. The compound’s spirocyclic structure allows it to fit into the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
1’H-Spiro[cyclohexane-1,2’-quinazoline] can be compared with other spirocyclic compounds such as:
Spiroindole Quinazolines: These compounds also feature a spirocyclic structure but with an indole moiety instead of a cyclohexane ring.
Spirooxindole Quinazolines: Similar to spiroindole quinazolines but with an oxindole moiety.
Uniqueness: The uniqueness of 1’H-Spiro[cyclohexane-1,2’-quinazoline] lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit DPP-4 with high potency makes it a promising candidate for therapeutic applications in diabetes management .
Conclusion
1’H-Spiro[cyclohexane-1,2’-quinazoline] is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activity make it a valuable target for further research and development.
Properties
IUPAC Name |
spiro[1H-quinazoline-2,1'-cyclohexane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-4-8-13(9-5-1)14-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10,15H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEKJPRKZLFNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568336 |
Source


|
| Record name | 1'H-Spiro[cyclohexane-1,2'-quinazoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179-18-0 |
Source


|
| Record name | 1'H-Spiro[cyclohexane-1,2'-quinazoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
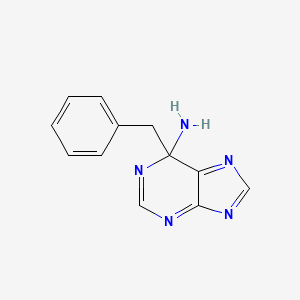
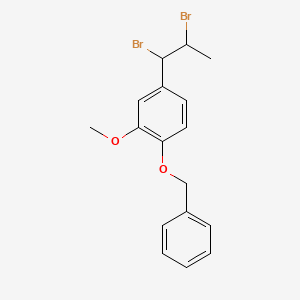
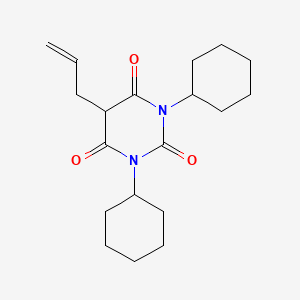
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
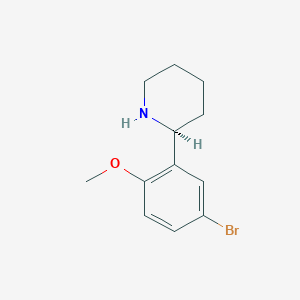
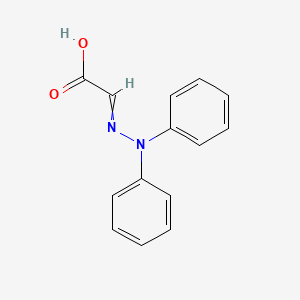
![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)
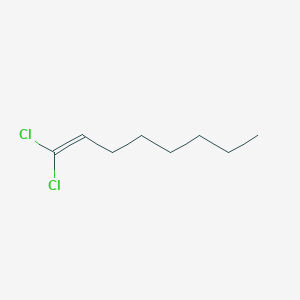
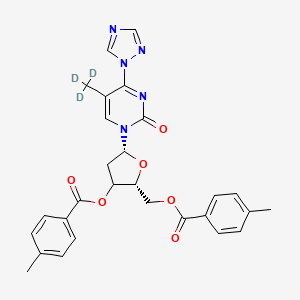

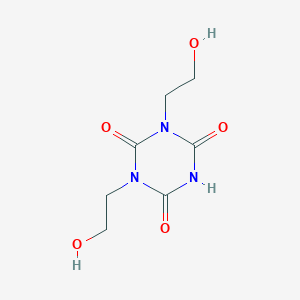
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)


